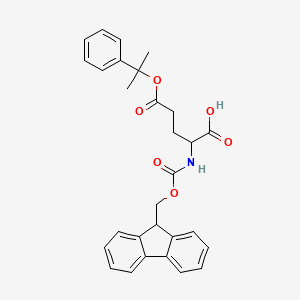

Fmoc-Glu(OPp)-OH;Fmoc-Glu(O-2-PhiPr)-OH

Description

Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), developed by R. B. Merrifield in the early 1960s, revolutionized the field. researchgate.netnih.govpeptide.com This technique involves anchoring the first amino acid to an insoluble polymer resin. bachem.com The peptide chain is then assembled step-by-step on this solid support. lgcstandards.comopenaccessjournals.com This approach simplifies the entire process, as it allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing, thus removing by-products and unreacted reagents. bachem.comoup.com

The history of peptide synthesis is intrinsically linked to the development of effective protecting groups. researchgate.net Before the advent of SPPS, solution-phase synthesis was the primary method.

1932: The first major breakthrough was the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas. nih.govresearchgate.net This group could protect the α-amino group of an amino acid and was a cornerstone of early peptide chemistry.

1963-1964: With his development of SPPS, R.B. Merrifield introduced the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection, used in conjunction with benzyl (B1604629) (Bzl) type groups for permanent side-chain protection. wikipedia.orgnih.govpeptide.com This combination, known as the Boc/Bzl strategy, became the dominant method for several decades.

1970: Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govpeptide.com This base-labile group offered a milder alternative to the acid-labile Boc group.

1978: The Fmoc group was integrated into an SPPS strategy by Meienhofer and coworkers, who combined it with the acid-labile tert-butyl (tBu) group for side-chain protection, establishing the Fmoc/tBu orthogonal scheme. peptide.com

Table 1: Timeline of Key Protecting Group Developments in Peptide Synthesis

| Year | Development | Significance |

|---|---|---|

| 1932 | Introduction of the benzyloxycarbonyl (Cbz) group. nih.govresearchgate.net | Established the principle of reversible Nα-protection in peptide synthesis. |

| 1963 | Development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield. peptide.com | Revolutionized peptide synthesis by simplifying purification and enabling automation. |

| 1964 | Introduction of the Boc/Bzl protection scheme by Merrifield. peptide.com | Became the first widely adopted strategy for SPPS. |

| 1970 | Introduction of the base-labile Fmoc protecting group by Carpino and Han. peptide.com | Provided a chemically milder alternative for Nα-protection. |

| 1977 | Development of the concept of orthogonal protection by Barany and coworkers. peptide.com | Formalized the strategy of using protecting groups that can be removed under distinct conditions. |

| 1978 | Development of the Fmoc/tBu strategy for SPPS. peptide.com | Established a truly orthogonal system that became the modern standard. |

The concept of orthogonality is crucial in modern chemical synthesis. researchgate.net In the context of SPPS, an orthogonal protection scheme uses multiple classes of protecting groups that can be removed by different chemical mechanisms, allowing for the deprotection of one type of group without affecting the others. iris-biotech.denih.govjocpr.com This provides precise control over which functional group is exposed for the next reaction. springernature.com

Protecting groups in SPPS can be categorized as:

Temporary Protecting Groups: These protect the Nα-amino group of the incoming amino acid. They are removed at the beginning of each coupling cycle to allow for peptide bond formation. The Fmoc group is the most common example in modern SPPS. researchgate.netiris-biotech.de

Permanent Protecting Groups: These protect reactive amino acid side chains throughout the entire synthesis process. They must be stable to the conditions used for removing the temporary Nα-protecting group. They are typically removed only in the final step, often concurrently with the cleavage of the peptide from the resin support. The tert-butyl (tBu) group is a common example. iris-biotech.de

Semi-permanent or Quasi-orthogonal Groups: These groups can be removed under conditions that leave both the temporary and permanent groups intact. iris-biotech.de This allows for specific on-resin modifications of the peptide, such as cyclization or branching, before the final cleavage. The protecting group in Fmoc-Glu(OPp)-OH falls into this category. iris-biotech.depeptide.com

By the 1990s, the Fmoc/tBu strategy had largely replaced the older Boc/Bzl method to become the gold standard in SPPS. nih.gov The primary reason for this shift was the true orthogonality of the Fmoc/tBu system. nih.govbiosynth.com The Fmoc group is removed by a mild base (typically piperidine), while the tBu-based side-chain protecting groups and the resin linker are cleaved by a strong acid (typically trifluoroacetic acid, TFA). lgcstandards.comiris-biotech.de

In contrast, the Boc/Bzl strategy is considered quasi-orthogonal because both the temporary Boc group and the permanent Bzl-type side-chain groups are removed by acid, albeit of different strengths. biosynth.com The repeated use of acid to remove the Boc group in each cycle could lead to the premature cleavage of some side-chain protecting groups or even gradual loss of the peptide from the resin, reducing the purity and yield of the final product. nih.gov The milder conditions of the Fmoc/tBu strategy avoid these issues and are also compatible with a wider range of sensitive modifications, such as glycosylation and phosphorylation, which may not be stable to the harsh acids like hydrogen fluoride (B91410) (HF) used in Boc/Bzl cleavage. nih.gov

The Significance of Glutamic Acid Side-Chain Protection in Chemical Peptide Synthesis

Glutamic acid (Glu) is an acidic amino acid containing a γ-carboxyl group in its side chain. This functional group presents specific challenges and opportunities in peptide synthesis.

The side-chain carboxyl groups of glutamic acid and aspartic acid (Asp) must be protected during SPPS to prevent them from reacting with the activated carboxyl group of the incoming amino acid, which would lead to undesired branching and a mixture of products. nih.govstackexchange.com

A significant side reaction, particularly associated with aspartic acid but also a concern for glutamic acid under certain conditions, is the formation of a cyclic imide. nih.govacs.org For Asp, this aspartimide formation can occur when the peptide is exposed to the basic conditions of Fmoc deprotection. nih.gov While less common for glutamic acid, protection of the side-chain carboxyl group is essential to ensure the integrity of the growing peptide chain. The standard protecting group for the glutamic acid side chain in Fmoc/tBu SPPS is the tert-butyl (OtBu) ester. peptide.comstackexchange.com

While the OtBu group is effective for the synthesis of linear peptides, it is not suitable for applications that require the selective modification of the glutamic acid side chain while the peptide is still attached to the resin. peptide.com For complex peptide architectures, such as cyclized peptides, lactam-bridged peptides, or peptides conjugated to other molecules via the Glu side chain, a "semi-permanent" protecting group is required.

This is the specific role of the 2-phenylisopropyl (Pp or 2-PhiPr) ester group in Fmoc-Glu(OPp)-OH . This group is designed to be highly acid-labile, far more so than the standard tBu group. The 2-phenylisopropyl ester can be selectively cleaved using very dilute acid, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com These mild conditions are sufficient to deprotect the Glu side chain without cleaving tBu-based protecting groups on other amino acids or cleaving the peptide from the resin. peptide.com This unmasked γ-carboxyl group is then available for on-resin reactions, such as amide bond formation with a side-chain amino group to form a cyclic peptide. peptide.comrsc.org

Table 2: Comparison of Glutamic Acid Side-Chain Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality to Fmoc | Primary Use |

|---|---|---|---|---|

| tert-Butyl | OtBu | Strong acid (e.g., 95% TFA). iris-biotech.de | Yes (stable to base). biosynth.com | Standard synthesis of linear peptides. peptide.com |

| 2-Phenylisopropyl | OPp / O-2-PhiPr | Very mild acid (e.g., 1% TFA in DCM). peptide.com | Yes (stable to base). peptide.com | Selective on-resin deprotection for cyclization or side-chain modification. peptide.com |

| Allyl | OAll | Palladium catalyst (e.g., Pd(PPh₃)₄). wikipedia.orgpeptide.com | Yes (stable to base and acid). peptide.comrsc.org | Orthogonal deprotection for on-resin modification under neutral conditions. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNRKQDJIWMHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design and Synthesis of Fmoc Glutamic Acid 2 Phenylisopropyl Ester Derivatives

Synthetic Methodologies for Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH

The synthesis of Fmoc-Glu(OPp)-OH involves a two-step process: the selective esterification of the γ-carboxyl group of glutamic acid with 2-phenylisopropanol, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

The introduction of the 2-phenylisopropyl ester onto the γ-carboxyl group of glutamic acid is a key step that requires careful control to avoid esterification of the α-carboxyl group. While specific, detailed protocols for this exact esterification are proprietary or found within specific literature iris-biotech.de, the general strategies for selective esterification of glutamic acid can be inferred from established chemical principles.

One common approach involves using a pre-protected glutamic acid derivative where the α-amino and α-carboxyl groups are temporarily blocked. However, a more direct method involves the selective esterification of the γ-carboxyl group. The γ-carboxyl group is generally more sterically accessible and can be selectively esterified under certain conditions. Acid-catalyzed esterification, reacting glutamic acid with 2-phenylisopropanol in the presence of a strong acid catalyst, is a plausible method. google.comresearchgate.net Another approach is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which can facilitate the reaction between the carboxylic acid and the alcohol.

The reaction conditions, including solvent, temperature, and reaction time, must be optimized to maximize the yield of the desired γ-ester and minimize the formation of the α-ester and di-ester byproducts. researchgate.net Polar aprotic solvents are often favorable for esterification reactions involving alkyl halides, a principle that can extend to other esterification methods. nih.gov

Following the successful synthesis of the glutamic acid γ-2-phenylisopropyl ester, the α-amino group is protected using the Fmoc group. This is a standard procedure in peptide chemistry, crucial for preparing the amino acid for use in Fmoc-based solid-phase peptide synthesis. phenomenex.comthieme-connect.com

The reaction typically involves treating the amino acid ester with a fluorenylmethyloxycarbonyl-donating agent. Common reagents for this purpose include N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is carried out in a basic aqueous or mixed-solvent system. The base, often sodium bicarbonate or a similar mild base, deprotonates the α-amino group, rendering it nucleophilic and capable of attacking the carbonyl carbon of the Fmoc reagent. This results in the formation of a stable carbamate linkage, yielding the final Fmoc-Glu(OPp)-OH product. thieme-connect.com

| Reaction Step | Reagents | Purpose |

| γ-Esterification | L-Glutamic Acid, 2-Phenylisopropanol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | To selectively protect the γ-carboxyl group with the acid-labile 2-phenylisopropyl ester. google.com |

| α-Amino Protection | Glu(O-2-PhiPr)-OH, Fmoc-OSu or Fmoc-Cl, Mild Base (e.g., NaHCO₃) | To protect the α-amino group with the base-labile Fmoc group, making it suitable for SPPS. thieme-connect.com |

Structural Considerations and Their Influence on Reactivity

The unique structure of Fmoc-Glu(OPp)-OH, particularly the bulky 2-phenylisopropyl ester, imparts specific reactivity that is advantageous in complex peptide synthesis. This group is designed for orthogonal protection schemes, where different protecting groups can be removed independently. The OPp group can be selectively cleaved with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), conditions which leave tert-butyl (tBu) and other common protecting groups intact. peptide.comglpbio.comiris-biotech.de This selective deprotection is essential for on-resin cyclization or side-chain modification of peptides. peptide.com

Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis of any amino acid derivative for peptide synthesis. The starting material is L-glutamic acid, and the synthetic steps of esterification and Fmoc protection should not lead to racemization. The 2-phenylisopropyl group itself is achiral, so it does not introduce additional diastereomers upon esterification. The primary concern is preserving the (S)-configuration (L-configuration) of the glutamic acid backbone. The absence of harsh conditions that could deprotonate the α-hydrogen helps ensure that the enantiomeric purity of the final product is high. phenomenex.com The expected enantiomeric purity for commercially available Fmoc-protected α-amino acids is typically greater than 99.0% enantiomeric excess (ee), and often must be ≥99.8% ee. phenomenex.com

Methodologies for Synthetic Purity Assessment

Ensuring the high purity of Fmoc-Glu(OPp)-OH is critical, as impurities can lead to side reactions, truncated peptide sequences, and difficult purification of the final peptide. ajpamc.com A suite of analytical techniques is employed to verify both the chemical and stereochemical purity of the synthesized compound.

A combination of chromatographic and spectroscopic methods is used to confirm the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing chemical purity. google.com Reversed-phase HPLC (RP-HPLC) is used to separate the product from starting materials and any side products. Standard methods often utilize C18 columns with a mobile phase consisting of a gradient of acetonitrile in water, with an additive like trifluoroacetic acid (TFA). phenomenex.comthieme-connect.com Suppliers of high-purity Fmoc-amino acids specify a chemical purity of ≥99% by HPLC. merckmillipore.com

Chiral HPLC: Standard HPLC cannot distinguish between enantiomers (D and L forms). merckmillipore.com Therefore, specialized chiral stationary phases are required to confirm the enantiomeric purity of the Fmoc-amino acid. This analysis is crucial to ensure that no racemization occurred during synthesis. phenomenex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The spectra provide information on the connectivity of atoms and confirm the successful addition of both the 2-phenylisopropyl and Fmoc groups. While essential for structural elucidation, NMR is often not sensitive enough to detect trace impurities.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (487.54 g/mol for C₂₉H₂₉NO₆). iris-biotech.deadvancedchemtech.com It provides definitive evidence of the product's identity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and for a preliminary assessment of purity.

| Analytical Technique | Parameter Assessed | Typical Specification |

| Reversed-Phase HPLC | Chemical Purity | ≥99% merckmillipore.com |

| Chiral HPLC | Enantiomeric Purity (ee) | ≥99.8% phenomenex.com |

| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation | Conforms to expected structure |

| Mass Spectrometry | Molecular Weight | Matches theoretical mass (487.54 g/mol ) iris-biotech.deadvancedchemtech.com |

| Thin-Layer Chromatography (TLC) | Reaction Progress / Purity | ≥97% |

Mechanistic Insights into 2 Phenylisopropyl Ester Deprotection in Peptide Synthesis

Acid-Lability Profile of the 2-Phenylisopropyl Ester Protecting Group

The defining feature of the 2-phenylisopropyl ester is its susceptibility to cleavage by very dilute acid, a property that underpins its strategic importance in multi-step peptide assembly.

The deprotection of the 2-phenylisopropyl ester from the glutamic acid side chain proceeds via an acid-catalyzed, unimolecular (SN1-type) cleavage mechanism. The process is initiated by the protonation of the ester's carbonyl oxygen by a mild acid, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). sigmaaldrich.combachem.com This initial protonation enhances the electrophilicity of the carbonyl carbon and weakens the ester C-O bond.

The key step in the mechanism is the subsequent departure of the carboxyl group, which is facilitated by the formation of a highly stable tertiary carbocation, the 2-phenylprop-2-yl cation. The stability of this carbocation is a result of hyperconjugation and, more significantly, resonance stabilization from the adjacent phenyl group. The liberated carbocation is then neutralized by a nucleophile present in the reaction mixture or through elimination to form α-methylstyrene. This efficient formation of a stable carbocation intermediate is the reason why such mild acidic conditions are sufficient for complete and rapid cleavage. sigmaaldrich.com

The 2-phenylisopropyl ester exhibits significantly greater acid lability compared to other common acid-labile protecting groups, most notably the tert-butyl (tBu) ester. While both groups are cleaved by acidolysis, the conditions required for their removal differ substantially, forming the basis of their orthogonal relationship.

The tBu group requires stronger acidic conditions for its removal, typically a high concentration of TFA (e.g., 50-95% TFA). researchgate.netnih.gov In contrast, the OPp group is selectively cleaved using just 1-3% TFA in DCM. sigmaaldrich.combachem.com This remarkable difference in lability allows for the selective deprotection of a Glu(OPp) residue while other residues protected with tBu ethers (e.g., Ser(tBu), Thr(tBu), Tyr(tBu)) or tBu esters (e.g., Asp(OtBu)) remain fully protected. The stability of the OPp ester is reported to be close to that of the tBu ester under non-acidic conditions, but its cleavage threshold is much lower. bachem.com

| Protecting Group | Typical Cleavage Conditions | Relative Acid Lability | Carbocation Intermediate |

|---|---|---|---|

| 2-Phenylisopropyl (OPp) | 1-3% TFA in DCM | Very High | Tertiary, resonance-stabilized |

| tert-Butyl (tBu) | 50-95% TFA in DCM | High | Tertiary |

| Benzyl (B1604629) (Bzl) | Strong acids (e.g., HF, TFMSA) | Low | Primary (unfavored) or SN2 |

Kinetic and Mechanistic Studies of Deprotection Efficiency and Selectivity

While extensive quantitative kinetic data for the deprotection of Fmoc-Glu(OPp)-OH is not broadly published in comparative reviews, the efficiency and selectivity of the cleavage are well-established through its successful application in synthesis. The efficiency of the deprotection is high due to the SN1 mechanism, which relies on the formation of a very stable carbocation. This results in a rapid reaction that often goes to completion in minutes with minimal side reactions.

Selectivity is governed by the significant difference in the energy barrier for carbocation formation between the 2-phenylisopropyl cation and other cations like the tert-butyl cation. The resonance stabilization provided by the phenyl ring dramatically lowers the activation energy for the cleavage of the OPp ester compared to the tBu ester, which relies solely on hyperconjugation for stability. This difference allows a "window of selectivity" where a low concentration of acid provides sufficient energy to cleave OPp but not tBu. The use of cation scavengers, such as triisopropylsilane (B1312306) (TIS), is often recommended during deprotection to prevent potential side reactions, such as the re-attachment of the carbocation to nucleophilic residues like tryptophan.

Advanced Applications in Solid Phase Peptide Synthesis and Peptide Engineering

On-Resin Side-Chain Modification and Cyclization Strategies

The ability to selectively deprotect the glutamic acid side chain on-resin opens up a plethora of strategies for creating constrained or modified peptides. This on-resin manipulation is often more efficient than solution-phase counterparts, simplifying purification and improving yields.

Lactam bridges, which are amide bonds formed between the side chains of two different amino acid residues, are a common method for introducing conformational constraints into a peptide's structure. nih.gov These constraints can stabilize secondary structures like α-helices and β-turns, often leading to increased potency and biological stability. nih.gov

Fmoc-Glu(OPp)-OH is exceptionally well-suited for creating these bridges. A common strategy involves pairing it with an amino acid carrying an acid-labile amine-protecting group on its side chain, such as Lys(Mtt) (Mtt = 4-methyltrityl). The synthesis proceeds via standard Fmoc solid-phase peptide synthesis (SPPS) to assemble the linear peptide. sigmaaldrich.comuci.edu Once the full-length peptide is synthesized, the resin-bound peptide is treated with a dilute acid solution (e.g., 1% TFA in DCM). This single deprotection step simultaneously removes both the Mtt group from the lysine (B10760008) side-chain amine and the OPp group from the glutamic acid side-chain carboxyl. sigmaaldrich.com The newly exposed side-chain functional groups can then be coupled directly on the resin using standard peptide coupling reagents (e.g., HBTU, DIC/HOBt) to form the desired lactam bridge. nih.gov This simultaneous deprotection and on-resin cyclization approach is highly efficient for generating monocyclic lactam-bridged peptides. sigmaaldrich.com

| Component | Protecting Group | Deprotection Reagent | Result |

| Glutamic Acid Side Chain | 2-Phenylisopropyl (OPp) | 1% TFA in DCM | Free Carboxylic Acid |

| Lysine Side Chain | 4-Methyltrityl (Mtt) | 1% TFA in DCM | Free Amine |

This table illustrates the orthogonal deprotection strategy used for on-resin lactam bridge formation.

Head-to-tail cyclization is another crucial strategy for constraining peptide conformation, which can enhance receptor binding affinity and protect against enzymatic degradation. Fmoc-Glu(OPp)-OH serves as an excellent tool for this application. sigmaaldrich.com In this approach, the C-terminal amino acid of the desired peptide sequence is Fmoc-Glu(OPp)-OH, which is anchored to the solid support via its α-carboxyl group.

The peptide chain is then elongated from the N-terminus of the glutamic acid residue using standard Fmoc-SPPS. After the final N-terminal Fmoc group is removed, the peptide remains attached to the resin through the OPp ester linkage on the glutamic acid side chain. Treatment with 1% TFA in DCM selectively cleaves this OPp ester, liberating the C-terminal carboxyl group. iris-biotech.desigmaaldrich.com The now-free C-terminus can react with the free N-terminus of the same peptide chain in an intramolecular condensation reaction, typically promoted by coupling reagents, to yield the head-to-tail cyclic peptide directly on the resin. nih.govnih.gov

Beyond cyclization, the selective deprotection of the Glu(OPp) side chain provides a reactive handle for a wide range of on-resin modifications. iris-biotech.deiris-biotech.de Once the OPp group is removed to reveal the free carboxylic acid, it can be coupled with various molecules, such as other amino acids, peptides, or labeling reagents.

A powerful application of this is the synthesis of peptides with branched structures, such as those containing oligo-glutamic acid side chains, which are important post-translational modifications in proteins like tubulin. nih.gov A general strategy involves:

Synthesizing the main peptide chain containing a Fmoc-Glu(OPp)-OH residue at the desired branching point.

Selectively removing the OPp group with dilute TFA.

Coupling a new amino acid or a pre-assembled peptide fragment to the now-free side-chain carboxyl group. nih.gov

This method allows for the precise, site-specific introduction of complex functionalities and the creation of peptide libraries with diverse side-chain modifications.

| Step | Action | Reagents | Outcome |

| 1 | Linear Peptide Synthesis | Standard Fmoc-SPPS | Resin-bound peptide with Glu(OPp) |

| 2 | Selective Side-Chain Deprotection | 1% TFA in DCM | Resin-bound peptide with free Glu side chain |

| 3 | On-Resin Derivatization | Coupling reagents + Molecule of interest | Resin-bound peptide with modified side chain |

This table outlines a general workflow for on-resin side-chain derivatization using Fmoc-Glu(OPp)-OH.

Convergent Peptide Synthesis and Segment Condensation

For the synthesis of very long or complex peptides, a linear, stepwise approach can be inefficient due to accumulating side reactions and coupling difficulties. adventchembio.comnih.gov Convergent synthesis, where smaller, protected peptide fragments are synthesized separately and then joined together, offers a more effective alternative. nih.gov

Fmoc-Glu(OPp)-OH is a valuable building block for preparing protected peptide fragments intended for convergent synthesis. A peptide segment containing Glu(OPp) can be assembled on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin). The completed fragment can then be cleaved from the resin under very mild acidic conditions that leave the OPp group and other acid-labile side-chain protecting groups (like tBu, Boc, Trt) intact. nih.gov

The resulting fully protected peptide fragment, which has a free C-terminal carboxylic acid, can be purified and then used in a subsequent solution-phase or solid-phase condensation step to ligate with another peptide fragment. The orthogonality of the OPp group ensures that the glutamic acid side chain remains protected during these manipulations and can be selectively deprotected at a later stage if required. This strategy was employed in the synthesis of complex peptide pharmaceuticals like Somalutide, where protected fragments are synthesized and later combined. google.com

The assembly of highly complex molecules, such as multi-cyclic peptides or proteins like insulin (B600854), often relies on the precise, sequential ligation of multiple peptide segments. nih.govnih.gov The use of orthogonally protected building blocks like Fmoc-Glu(OPp)-OH is fundamental to the success of these ambitious syntheses.

In a hybrid approach, multiple protected peptide fragments are synthesized using Fmoc-SPPS, with each fragment incorporating strategically placed protecting groups. nih.gov For instance, a fragment containing Glu(OPp) could be ligated to another fragment. The OPp group can be removed later to enable a subsequent modification or cyclization at that specific site. This level of control is essential for building intricate, multi-domain peptide architectures and has been explored in the total synthesis of insulin lispro via an ester insulin intermediate, which required a key dipeptide with a unique set of orthogonal protecting groups to manage the complex assembly process. nih.gov Furthermore, the principles of controlled molecular assembly using Fmoc-protected amino acids extend to the creation of supramolecular structures, where building blocks co-assemble into functional hydrogels. mdpi.comnih.gov

Utility in Peptide Library Synthesis and Combinatorial Chemistry

The generation of peptide libraries, which are vast collections of diverse peptide sequences, is a cornerstone of drug discovery and molecular recognition studies. mdpi.com Fmoc-Glu(OPp)-OH is a significant contributor to these fields due to its specialized chemical properties.

The synthesis of diverse peptide libraries often requires more than just linear sequences of amino acids. Complexity and diversity are introduced through side-chain modifications, cyclization, and branching. Fmoc-Glu(OPp)-OH is instrumental in these strategies. sigmaaldrich.comalfa-chemistry.com

On-Resin Side-Chain Modification: After assembling a linear peptide sequence, the OPp group on a specific glutamic acid residue can be selectively removed on the resin. This exposes a free carboxylic acid side-chain, which becomes a unique chemical handle for further modification. This handle can be coupled with various small molecules, amino acids, or labeling tags, thereby generating a diverse set of modified peptides from a single precursor sequence.

Scaffold-Based Libraries: By selectively deprotecting the Glu(OPp) side chain, it can be used as an attachment point for building branched or dendritic peptide structures (dendrimers), significantly increasing the structural diversity of the library.

Cyclic Peptide Libraries: The compound is particularly useful for creating libraries of side-chain cyclized peptides. For example, a peptide can be synthesized containing both Fmoc-Glu(OPp)-OH and an Fmoc-Lys(Mtt)-OH. The Mtt group on lysine is also selectively removable under different mild acidic conditions. Simultaneous deprotection of both the OPp and Mtt groups allows for the on-resin formation of a lactam bridge between the side chains of glutamic acid and lysine, yielding a library of cyclized peptides. sigmaaldrich.comalfa-chemistry.com This strategy is a powerful method for generating conformationally defined molecular scaffolds.

High-throughput synthesis aims to rapidly produce a large number of peptides in parallel, a process greatly aided by automation and solid-phase techniques. nih.gov The compatibility of Fmoc-Glu(OPp)-OH with standard Fmoc-SPPS protocols makes it readily integrable into automated synthesis platforms. sigmaaldrich.commerckmillipore.com Its key contribution lies in facilitating the automated synthesis of complex, non-linear peptide libraries that would be difficult to produce using standard building blocks alone.

The reliability of the selective deprotection step with dilute TFA allows for the inclusion of an automated modification or cyclization step within the synthesizer's protocol. This enables the high-throughput production of libraries of cyclic or branched peptides, which are of high interest in pharmaceutical research. lookchem.com The ability to perform these complex modifications on-resin streamlines the entire process, avoiding cumbersome solution-phase steps and simplifying purification, which are critical factors for high-throughput efficiency. nih.govpeptidetherapeutics.org

Design of Peptide Mimetics and Analogs

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability, bioavailability, and receptor affinity. Fmoc-Glu(OPp)-OH serves as a key reagent in the engineering of such advanced peptide analogs.

Introducing conformational constraints into a peptide's structure is a proven strategy for increasing its potency and selectivity. Cyclization is a primary method for achieving this. As mentioned previously, Fmoc-Glu(OPp)-OH is an excellent tool for synthesizing head-to-tail or side-chain-to-side-chain cyclic peptides on a solid support. sigmaaldrich.commerckmillipore.comlookchem.com

The process involves assembling the linear peptide on the resin, followed by selective removal of the OPp group to free the γ-carboxyl group. This group can then be coupled with a deprotected N-terminal amine (for head-to-tail cyclization) or the side-chain amine of another residue like lysine or ornithine (for side-chain lactam bridge formation). sigmaaldrich.comalfa-chemistry.com The resulting cyclic peptides have a more rigid structure than their linear counterparts, which can pre-organize the pharmacophore in the correct orientation for binding to a biological target, leading to higher affinity and specificity.

| Application Area | Specific Use of Fmoc-Glu(OPp)-OH | Resulting Structure/Product |

| Peptide Library Synthesis | On-resin selective deprotection of the OPp group for subsequent coupling of diverse chemical moieties. | Diverse libraries of side-chain modified peptides. |

| Conformational Constraint | On-resin lactam bridge formation with a corresponding amino acid (e.g., Lys(Mtt)) after selective deprotection. | Conformationally constrained cyclic peptides. sigmaaldrich.comalfa-chemistry.com |

| PPI Ligand Development | Engineering of cyclic peptides to mimic binding epitopes. | Stabilized peptide ligands for targets like Plk1 PBD. |

| Bioconjugation | Providing a specific site (the deprotected γ-carboxyl) for attaching probes or other molecules. | Site-specifically labeled peptide probes and bioconjugates. chemimpex.combachem.com |

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a challenging class of drug targets. Polo-like kinase 1 (Plk1), and specifically its Polo-Box Domain (PBD), is a crucial regulator of mitosis and a validated target in cancer therapy. nih.gov Developing peptide-based ligands that can bind to the PBD and disrupt its interactions is a promising therapeutic strategy.

High-affinity binding to the Plk1 PBD often requires a specific peptide conformation, typically involving a phosphothreonine (pThr) or phosphoserine (pSer) residue that fits into a binding pocket. nih.gov The native peptide ligands are often flexible and susceptible to degradation. The creation of more potent and stable inhibitors often involves cyclization to mimic the bound conformation. Fmoc-Glu(OPp)-OH is an ideal tool for this purpose. By incorporating it into a sequence designed to target the Plk1 PBD, researchers can perform on-resin cyclization to create constrained analogs. These cyclic peptides can lock the ligand into a bioactive conformation, enhancing binding affinity and stability, thereby serving as more effective probes or potential therapeutic leads for studying and inhibiting Plk1 function.

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, such as a peptide. This technique is used to create novel reagents for research, diagnostics, and therapeutics. chemimpex.comresearchgate.net Peptide probes, for instance, are often peptides conjugated to a reporter molecule like a fluorophore.

The selective deprotection of the Glu(OPp) side chain provides a unique and precisely located functional group for site-specific conjugation. chemimpex.com After the linear peptide is synthesized, the OPp group is removed, and the exposed carboxylic acid can be exclusively coupled to a molecule bearing a primary amine, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, a chelating agent for radiolabeling, or even another biomolecule like an oligonucleotide. bachem.com This site-specific approach is superior to random conjugation (e.g., to lysine side chains), as it ensures a homogeneous product with well-defined properties, which is critical for developing reliable diagnostic probes and targeted therapeutic agents. merckmillipore.comchemimpex.com

Comparative Analysis and Strategic Considerations in Protecting Group Selection

Comparative Performance with tert-Butyl (tBu) Ester Protecting Group for Glutamic Acid

The tert-butyl (tBu) ester is the most conventional choice for protecting the γ-carboxyl group of glutamic acid in the widely adopted Fmoc/tBu orthogonal strategy. In this scheme, the temporary N-α-Fmoc group is removed by a base (commonly piperidine), while the "permanent" tBu side-chain protection is stable to these conditions and is removed simultaneously with peptide cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). The introduction of the 2-phenylisopropyl (OPp) ester provides a valuable alternative with distinct properties that expand the synthetic toolkit.

The fundamental difference between the OPp and OtBu protecting groups lies in their acid lability. While both are cleaved via acidolysis, the OPp group is significantly more sensitive to acid than the OtBu group. The OtBu ester requires treatment with strong acid, typically 95% TFA, for its removal. In contrast, the OPp ester is classified as a hyper-acid-labile protecting group and can be selectively cleaved under exceptionally mild acidic conditions, such as 1% TFA in a solvent like dichloromethane (B109758) (DCM).

This differential stability forms the basis of a "quasi-orthogonal" or multi-dimensional protection strategy. While a standard Fmoc/tBu approach offers two levels of orthogonality (base-labile vs. acid-labile), incorporating a Glu(OPp) residue introduces a third level. It allows for the selective deprotection of the glutamic acid side chain on the resin without affecting other more robust acid-labile groups, such as OtBu (on other Glu or Asp residues), Boc (on Lys or Trp), or Pbf (on Arg). Both OtBu and OPp groups are stable to the basic conditions used for Fmoc removal and the palladium-based conditions used for allyl group cleavage.

Table 1: Comparison of Acid Lability for Glutamic Acid Protecting Groups

| Protecting Group | Abbreviation | Deprotection Reagent | Typical Conditions | Stability Profile |

|---|---|---|---|---|

| tert-Butyl Ester | OtBu | Strong Acid (Acidolysis) | >90% TFA in H₂O/Scavengers | Stable to base (piperidine) and Pd(0) catalysis. |

| 2-Phenylisopropyl Ester | OPp / O-2-PhiPr | Mild Acid (Acidolysis) | 1-2% TFA in DCM | Stable to base (piperidine) and Pd(0) catalysis. Cleaved by strong acid. |

The principal advantage of the Fmoc-Glu(OPp)-OH building block is its utility in synthesizing complex peptides that require on-resin side-chain modifications. The ability to selectively unmask the γ-carboxyl group while the peptide remains anchored to the solid support and other protecting groups remain intact opens avenues for several advanced synthetic strategies.

Key applications include:

On-Resin Cyclization: The OPp group is exceptionally useful for the synthesis of side-chain-to-side-chain lactam-bridged peptides. A particularly effective strategy involves the pairing of Fmoc-Glu(O-2-PhiPr)-OH with a lysine (B10760008) residue protected with an equally acid-labile group, such as methyltrityl (Mtt). Both the OPp and Mtt groups can be removed simultaneously on-resin using a 1% TFA solution, exposing a free carboxyl and amino group, respectively, which can then be coupled to form a cyclic peptide. This on-resin approach often leads to higher yields and purity compared to cyclization in solution.

Synthesis of Branched Peptides and Libraries: Selective deprotection of the OPp group allows for the attachment of reporter groups, cytotoxic agents, or another peptide chain directly onto the glutamic acid side chain. This is invaluable for creating peptide conjugates and combinatorial libraries for screening purposes.

Comparison with Allyl (OAll) Ester and Other Orthogonal Side Chain Protecting Groups

The allyl (OAll) ester is another crucial protecting group that provides a fully orthogonal method for side-chain protection in Fmoc-SPPS. The allyl group is completely stable to both the basic conditions of Fmoc removal and the strong acidic conditions used for final cleavage, making it truly orthogonal to the Fmoc/tBu strategy.

The deprotection mechanisms for OPp and OAll esters are fundamentally different, which is the source of their orthogonality and dictates their strategic use.

Acidolysis (OPp): As discussed, this is an acid-catalyzed cleavage that proceeds via the formation of a stabilized 2-phenylisopropyl carbocation. Its high sensitivity to acid is the key feature.

Palladium-Mediated Cleavage (OAll): The removal of the allyl group is achieved through organometallic chemistry. The process requires a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger such as phenylsilane (B129415) (PhSiH₃), tributyltin hydride, or morpholine. The mechanism involves the formation of a π-allyl palladium complex, which is then intercepted by the scavenger to release the free carboxylate. This deprotection chemistry does not involve acids or bases, rendering it orthogonal to a wide range of other protecting groups.

The availability of multiple, mutually orthogonal protecting groups like OPp and OAll allows for the design of highly sophisticated and convergent synthetic strategies for complex peptides. The choice between OPp and OAll depends on the specific sequence and the nature of other functional groups present. If a peptide contains functionalities sensitive to even mild acid, the OAll group is the superior choice. Conversely, if the presence of a palladium catalyst or its traces is a concern for downstream applications or catalyst poisoning is an issue, the OPp group offers a metal-free deprotection alternative.

A powerful demonstration of strategic combination is the synthesis of a bicyclic or branched peptide where:

F

Addressing Specific Side Reactions and Purity Challenges in Peptide Synthesis

Strategies for Mitigation of Aspartimide Formation

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly for sequences containing aspartic acid (Asp). sigmaaldrich.comnih.gov The reaction proceeds via an intramolecular cyclization of the Asp side-chain carboxyl group with the backbone amide nitrogen, catalyzed by the basic conditions used for Fmoc deprotection (typically with piperidine). iris-biotech.deiris-biotech.de This cyclization forms a succinimide (B58015) ring, which is prone to epimerization at the α-carbon. Subsequent ring-opening by piperidine (B6355638) or water can yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding D-isomers, which are often difficult to separate from the target peptide. sigmaaldrich.comiris-biotech.de

Several strategies have been developed to suppress this side reaction:

Modification of Deprotection Conditions: Reducing the basicity of the Fmoc removal solution can decrease the rate of aspartimide formation. This can be achieved by using weaker bases like piperazine (B1678402) instead of piperidine, or by adding an acidic additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine solution. biotage.compeptide.com For example, adding HOBt to the piperidine deprotection solution is known to reduce aspartimide formation. nih.govpeptide.com

Backbone Protection: The amide nitrogen involved in the cyclization can be temporarily protected to prevent the reaction. The 2,4-dimethoxybenzyl (Dmb) group is an example of an auxiliary protecting group that can be installed on the amide nitrogen of the residue preceding Asp. iris-biotech.depeptide.com This protection is typically removed during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.de This strategy is particularly effective for challenging Asp-Gly sequences. iris-biotech.de

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the Asp side-chain ester protecting group can physically hinder the intramolecular cyclization. iris-biotech.debiotage.com While the standard tert-butyl (OtBu) ester offers some protection, more demanding groups have been shown to be more effective. The 2-phenylisopropyl (OPp or O-2-PhiPr) ester, the same protecting group found in Fmoc-Glu(OPp)-OH, has been applied to aspartic acid to create Fmoc-Asp(OPp)-OH. iris-biotech.de The bulkiness of the 2-phenylisopropyl group provides significant steric hindrance that effectively minimizes aspartimide formation. iris-biotech.de Other bulky esters, such as 3-methylpent-3-yl (Mpe), have also demonstrated improved suppression of this side reaction compared to OtBu. biotage.com

The table below compares the performance of different Asp side-chain protecting groups in suppressing aspartimide formation during a prolonged piperidine treatment designed to simulate multiple deprotection cycles.

| Fmoc-Asp Derivative | % Aspartimide Formation (Asp-Gly sequence) | % D-Asp Isomer | Reference |

| Fmoc-Asp(OtBu)-OH | High | High | sigmaaldrich.com |

| Fmoc-Asp(OMpe)-OH | Moderate | High | sigmaaldrich.com |

| Fmoc-Asp(OBno)-OH* | 0.1% / cycle | Low | sigmaaldrich.com |

| Fmoc-Asp(CSY)-OH** | Not detected after 12h | Not applicable | nih.gov |

*OBno (β-benzyloxymethyl) represents another strategy using a sterically accessible but electronically modified group. **CSY (cyanosulfurylide) represents a fundamentally different C-C bond-based protection strategy that completely prevents cyclization. nih.gov

Prevention of Diketopiperazine Formation

Diketopiperazine (DKP) formation is an intramolecular side reaction that primarily occurs after the Fmoc deprotection of the second amino acid in a peptide chain anchored to the resin. nih.goviris-biotech.de The newly liberated N-terminal amino group can nucleophilically attack the ester linkage of the C-terminal residue (in the case of Wang or similar resins) or the backbone amide bond, leading to the cyclization and cleavage of a dipeptide from the resin as a stable six-membered DKP ring. iris-biotech.deacs.org This side reaction is sequence-dependent and is particularly prevalent when proline or other secondary amino acids are in the second position of the sequence. nih.goviris-biotech.de This results in termination of the peptide chain. acs.org

Key strategies to prevent DKP formation include:

Use of Dipeptide Building Blocks: The most direct way to circumvent DKP formation is to couple a pre-formed, Nα-protected dipeptide corresponding to the first two residues of the sequence. nih.goviris-biotech.de This strategy bypasses the vulnerable dipeptidyl-resin intermediate where the N-terminal amine is free.

Alternative Nα-Protecting Groups: For particularly susceptible sequences, replacing the Fmoc group on the second amino acid with a group that is not removed by base, such as trityl (Trt) or allyloxycarbonyl (Alloc), can prevent the side reaction. nih.govacs.org

Optimized Deprotection Conditions: Modifying the Fmoc removal conditions can significantly suppress DKP formation. Replacing the standard 20% piperidine in DMF with a cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has been shown to drastically reduce DKP levels while maintaining efficient Fmoc removal. nih.govacs.org

The following table shows a comparison of different Fmoc deprotection reagents and their effect on DKP formation for a susceptible sequence.

| Deprotection Reagent | Solvent | % DKP Formation | Reference |

| 20% Piperidine | DMF | 13.8% | nih.gov |

| 5% Piperidine | DMF | 12.2% | nih.gov |

| 5% Piperazine | DMF | < 4.0% | nih.gov |

| 5% Piperazine | NMP | < 4.0% | nih.gov |

| 2% DBU, 5% Piperazine | NMP | Drastically reduced | acs.org |

*Data based on a model peptide resin prone to DKP formation. nih.govacs.org

Control of Racemization During Peptide Coupling and Fragment Condensation

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue in peptide synthesis. It can occur during the carboxyl group activation step required for peptide bond formation. nih.gov The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate, which has an acidic proton at the C4 position. Base-catalyzed abstraction of this proton leads to a planar, achiral enolate intermediate, and subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. peptide.comnih.gov Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization. nih.govnih.gov

The risk of racemization is influenced by the coupling method, base, temperature, and whether single amino acids or larger peptide fragments are being coupled. Strategies for control include:

Choice of Coupling Reagents and Additives: Carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) can promote racemization if used alone. highfine.com Their use in combination with nucleophilic additives such as HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial. These additives react with the activated O-acylisourea intermediate to form an active ester that is more reactive towards the amine and less prone to racemization. nih.govhighfine.com Uronium/aminium reagents like HATU are highly efficient but can also cause racemization, especially with sensitive residues. nih.gov

Selection of the Base: The base used during coupling plays a significant role. Stronger, less sterically hindered bases tend to promote racemization. highfine.comluxembourg-bio.com Weaker bases with significant steric bulk, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), are generally preferred over N,N-diisopropylethylamine (DIPEA) to minimize epimerization. highfine.comluxembourg-bio.com

Temperature Control: Microwave-assisted SPPS can accelerate coupling reactions, but higher temperatures increase the risk of racemization. For sensitive amino acids like His and Cys, lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization. nih.gov

Fragment Condensation: The coupling of peptide fragments poses a higher risk of racemization because the C-terminal residue of the activated fragment is itself a peptide-bonded amino acid, making it highly susceptible to oxazolone (B7731731) formation. Chemical coupling methods for fragment condensation often result in significant epimerization. nih.gov The use of racemization-suppressing additives like HOAt or Oxyma-B is critical in these cases. highfine.com

The tables below provide data on the influence of coupling reagents and bases on racemization.

Effect of Coupling Reagent on Racemization of Fmoc-L-Cys(Trt)-OH

| Coupling Reagent/Additive | Base | % Racemization | Reference |

| HATU | NMM | High | nih.gov |

| HBTU | NMM | High | nih.gov |

| PyBOP | NMM | High | nih.gov |

| DIC/Oxyma | NMM | Negligible | nih.gov |

Effect of Base on Racemization of Phenylglycine (Phg)

| Coupling Reagent | Base | % Correct Diastereomer | Reference |

| HATU | DIPEA | ~75% | luxembourg-bio.com |

| HATU | NMM | ~85% | luxembourg-bio.com |

| HATU | TMP | ~95% | luxembourg-bio.com |

| COMU | TMP | >98% | luxembourg-bio.com |

Future Directions and Emerging Trends in Fmoc Glu Opp Oh / Fmoc Glu O 2 Phipr Oh Research

Exploration of Novel Deprotection Reagents and Conditions

A primary area of ongoing research is the development of more efficient and orthogonal deprotection strategies for the 2-phenylisopropyl group. The current standard method involves mild acid treatment, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which allows for its removal while leaving more acid-labile groups like tert-butyl (tBu) intact. sigmaaldrich.comiris-biotech.deiris-biotech.de This quasi-orthogonality is a significant advantage, particularly in the synthesis of cyclic peptides. sigmaaldrich.com

However, future work is directed at identifying alternative reagents that offer improved selectivity, faster reaction kinetics, and greater compatibility with sensitive residues. The goal is to broaden the range of orthogonal protecting groups that can be used in conjunction with Glu(O-2-PhiPr). Research into alternative acidic cocktails and non-acidic methods could provide new avenues for complex peptide architectures. While the standard Nα-Fmoc deprotection is achieved with bases like piperidine (B6355638), the side-chain deprotection of Glu(O-2-PhiPr) requires an entirely different chemical approach, and expanding this toolbox is a key research focus. nih.govspringernature.com

Table 1: Deprotection Conditions for Glutamic Acid Derivatives

| Derivative | Protecting Group | Standard Deprotection Reagent | Key Feature |

|---|---|---|---|

| Fmoc-Glu(OtBu)-OH | tert-butyl (OtBu) | Strong acid (e.g., high concentration TFA) | Cleaved simultaneously with peptide from many resins. peptide.com |

| Fmoc-Glu(OAll)-OH | Allyl (OAll) | Pd(PPh₃)₄ / Scavenger | Orthogonal to both acid- and base-labile groups. peptide.com |

| Fmoc-Glu(O-2-PhiPr)-OH | 2-phenylisopropyl (O-2-PhiPr) | 1% TFA in DCM | Quasi-orthogonal; removable in the presence of tBu groups. sigmaaldrich.comiris-biotech.de |

Integration with Automated and Continuous Flow Peptide Synthesis Platforms

The Fmoc/tBu strategy is the foundation of modern automated solid-phase peptide synthesis (SPPS) due to its mild deprotection cycles and the ability to monitor Fmoc group removal by UV absorbance. nih.govnih.gov A significant trend is the enhanced integration of specialized derivatives like Fmoc-Glu(O-2-PhiPr)-OH into these automated platforms, including advanced microwave and continuous flow systems.

Automated synthesizers, such as the Liberty Blue™, are designed for high-efficiency synthesis by optimizing coupling and deprotection steps, often using elevated temperatures to overcome challenges like steric hindrance and peptide aggregation. peptidetherapeutics.orgadventchembio.com The bulky nature of the O-2-PhiPr group can present such challenges. adventchembio.com Future research will focus on developing optimized protocols specifically for incorporating Fmoc-Glu(O-2-PhiPr)-OH in fully automated syntheses. This includes fine-tuning coupling times, temperatures, and reagent concentrations to ensure complete incorporation without side reactions, thereby making the synthesis of complex peptides containing this residue more reliable and accessible. nih.gov The compatibility of Fmoc chemistry with automation is a key driver for its widespread use in producing peptides for research and therapeutic development. nih.govnih.gov

Table 2: Compatibility with Synthesis Platforms

| Synthesis Platform | Compatibility with Fmoc-Glu(O-2-PhiPr)-OH | Key Considerations for Integration |

|---|---|---|

| Manual SPPS | High | Allows for careful monitoring of individual coupling steps. |

| Automated Batch (e.g., Syringe/Shaker) | Moderate to High | Requires optimization of coupling times to overcome potential steric hindrance. |

| Automated Microwave-Assisted SPPS | High | Elevated temperature can significantly improve coupling efficiency for sterically hindered residues. peptidetherapeutics.org |

| Continuous Flow Synthesis | Moderate | Requires careful optimization of flow rates and reaction times to ensure complete reactions. nih.gov |

Expansion of Applications in Chemical Biology and Material Science Research

The unique deprotection characteristics of Fmoc-Glu(O-2-PhiPr)-OH make it a valuable tool for creating sophisticated molecular structures for research in chemical biology and materials science.

Fmoc-Glu(O-2-PhiPr)-OH is instrumental in synthesizing modified peptides that serve as tools for exploring biological processes. chemimpex.com The ability to selectively unmask the glutamic acid side chain on the solid support allows for site-specific modifications, such as the attachment of fluorescent probes, biotin (B1667282) tags, or other reporter molecules through bioconjugation. evitachem.comchemimpex.com This enables the creation of highly specific probes for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. Future applications will likely involve the design of "smart" peptides that change their properties in response to a biological stimulus, enabled by the precise chemical handle provided by the deprotected Glu residue.

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. peptidetherapeutics.org The O-2-PhiPr group's lability under specific mild acid conditions is particularly advantageous for the on-resin synthesis of side-chain-to-side-chain cyclized (stapled) peptides. sigmaaldrich.com For instance, pairing Fmoc-Glu(O-2-PhiPr)-OH with an amino acid like Fmoc-Lys(Mtt)-OH allows for simultaneous deprotection of both side chains on the resin, followed by lactam bridge formation. sigmaaldrich.com This provides enhanced structural control, locking the peptide into a specific bioactive conformation. Future work will expand this concept to create novel topologies and more complex peptidomimetics with precisely engineered three-dimensional structures for applications in drug discovery. adventchembio.comchemimpex.com

Methodological Advancements for Scalable and Efficient Production of Complex Peptides

Future methodological advancements will focus on overcoming these hurdles. This includes the development of more potent coupling reagents that are less prone to side reactions, the strategic use of "difficult sequence"-disrupting elements like pseudoproline dipeptides, and the refinement of microwave-assisted synthesis protocols that accelerate sluggish reactions. peptidetherapeutics.orgadventchembio.com The ultimate goal is to develop robust and predictable synthesis strategies that allow for the routine, high-yield production of complex peptides containing Fmoc-Glu(O-2-PhiPr)-OH, making these valuable molecules more accessible for a broader range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.